molecular formula C20H18FIN4O3S B11086897 N-(3-ethyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide

N-(3-ethyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide

Cat. No.: B11086897
M. Wt: 540.4 g/mol
InChI Key: MWGKKXNGRPAZTA-UHFFFAOYSA-N
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Description

N-(3-ETHYL-5-{[(4-IODOPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE is a complex organic compound with a unique structure that includes an imidazolidinone ring, a fluorobenzamide moiety, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ETHYL-5-{[(4-IODOPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the fluorobenzamide and iodophenyl groups. Common reagents used in these reactions include various halogenating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(3-ETHYL-5-{[(4-IODOPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the imidazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, replacing the iodine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the iodine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound’s unique structure may allow it to interact with specific biological targets, making it useful in the study of enzyme inhibition or receptor binding.

    Medicine: Its potential pharmacological properties could be explored for the development of new drugs, particularly in the areas of cancer treatment or antimicrobial therapy.

    Industry: The compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-(3-ETHYL-5-{[(4-IODOPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of the iodophenyl and fluorobenzamide groups may enhance its binding affinity and specificity for certain targets, while the imidazolidinone ring could provide additional stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ETHYL-5-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE: Similar structure but with a bromine atom instead of iodine.

    N-(3-ETHYL-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE: Similar structure but with a chlorine atom instead of iodine.

    N-(3-ETHYL-5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE: Similar structure but with a methoxy group instead of iodine.

Uniqueness

The uniqueness of N-(3-ETHYL-5-{[(4-IODOPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE lies in the presence of the iodophenyl group, which can enhance its reactivity and binding affinity compared to similar compounds with different halogen or functional groups. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H18FIN4O3S

Molecular Weight

540.4 g/mol

IUPAC Name

N-[3-ethyl-5-[2-(4-iodoanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide

InChI

InChI=1S/C20H18FIN4O3S/c1-2-25-19(29)16(11-17(27)23-15-8-6-14(22)7-9-15)26(20(25)30)24-18(28)12-4-3-5-13(21)10-12/h3-10,16H,2,11H2,1H3,(H,23,27)(H,24,28)

InChI Key

MWGKKXNGRPAZTA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)NC(=O)C2=CC(=CC=C2)F)CC(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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